molecular formula C25H20ClNO3 B3928886 N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide

N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide

Cat. No. B3928886
M. Wt: 417.9 g/mol
InChI Key: MLHDWKXNYCVVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of benzylphenylurea derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide X is not fully understood. However, several studies have suggested that it exerts its biological effects by modulating various signaling pathways. This compound X has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the AMPK signaling pathway, which plays a key role in energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects:
This compound X has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. This compound X has also been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy. In addition, this compound X has been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide X has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using this compound X in lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for research on N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide X. One area of research could be to further elucidate its mechanism of action. This could involve studying its effects on different signaling pathways and identifying its molecular targets. Another area of research could be to optimize the synthesis method for this compound X to improve its purity and yield. Additionally, future studies could investigate the potential of this compound X in combination with other therapeutic agents for the treatment of various diseases. Overall, this compound X has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.

Scientific Research Applications

N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide X has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported the potential of this compound X in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO3/c26-21-13-7-6-12-20(21)25(27-23(29)16-30-18-9-2-1-3-10-18)24-19-11-5-4-8-17(19)14-15-22(24)28/h1-15,25,28H,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHDWKXNYCVVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(C2=CC=CC=C2Cl)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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